2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism, followed by deprotonation and [2,3] sigmatropic rearrangement .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.
Scientific Research Applications
2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Thiophene Derivatives: Compounds with a five-membered ring structure similar to oxazole.
Uniqueness: 2-(Propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a propan-2-yl group and a carboxylic acid group makes it a versatile compound for various applications.
Properties
CAS No. |
1268091-33-3 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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